3-Propylthiophene
Overview
Description
3-Propylthiophene is an organic compound with the chemical formula C₇H₁₀S. It is a derivative of thiophene, where one hydrogen atom in the thiophene ring is replaced by a propyl group. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is relatively stable and soluble in most organic solvents .
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common method for preparing this compound involves the alkylation of thiophene with propanol under acidic conditions.
Reaction with Iodopropane: Another method involves the reaction of thiophene with iodopropane.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using thiophene and propanol or iodopropane. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation .
Chemical Reactions Analysis
3-Propylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Major Products:
- Oxidation products include this compound sulfoxide and this compound sulfone.
- Reduction products include 3-propylthiol.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
3-Propylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a fluorescent marker or probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 3-Propylthiophene depends on its specific application. In biological systems, it may interact with cellular components such as proteins and enzymes, altering their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular membranes and proteins .
Comparison with Similar Compounds
3-Propylthiophene can be compared to other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
3-Hexylthiophene: Commonly used in the production of organic semiconductors
Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
3-propylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNFRMXKQCIPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333884 | |
Record name | 3-Propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-75-8 | |
Record name | 3-Propylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Propylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PROPYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S1ZBD98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about how 3-propylthiophene interacts with electrons?
A1: The research demonstrates that this compound can interact with low-energy electrons to form negative ions []. While the specific mechanisms and downstream effects aren't detailed in this study, this finding suggests that this compound could exhibit interesting electrochemical properties or participate in electron transfer reactions.
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